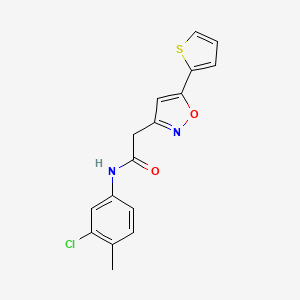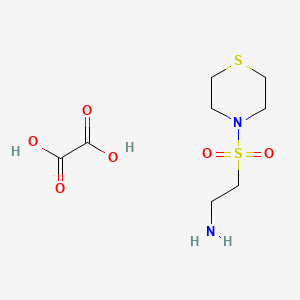
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its presence in both natural products and synthetic pharmaceutical agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride typically involves the reaction of benzyl alcohol with 1,2,3,6-tetrahydropyridine-4-carboxylic acid under acidic conditions to form the ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity .
化学反応の分析
Types of Reactions
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters in the brain. This can lead to various physiological effects, including modulation of neuronal activity and potential therapeutic benefits .
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydropyridine: Another isomer of tetrahydropyridine with different structural and pharmacological properties.
2,3,4,5-Tetrahydropyridine: A structural isomer with distinct chemical reactivity and applications.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research
Uniqueness
Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIYBAKCCQNNNIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-fluoro-N-{2-[2-(2-fluorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2646284.png)


![2-Chloro-N-[1-(1-methylsulfonylcyclopropyl)ethyl]acetamide](/img/structure/B2646287.png)
![3-[3-(2-Hydroxy-ethoxy)-phenyl]-acrylic acid](/img/structure/B2646288.png)


![N'-(2H-1,3-benzodioxol-5-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2646293.png)
![methyl 4-[[2-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2646296.png)




![1-(Bromomethyl)spiro[2.2]pentane](/img/structure/B2646303.png)
